3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole
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Overview
Description
3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of 1,5-dimethyl-1H-pyrazole with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydropyrazole derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydropyrazoles, and various substituted pyrazole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals, such as fungicides and herbicides, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in agrochemical applications, it may inhibit key enzymes in fungal pathogens, disrupting their metabolic processes and leading to their death. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
3-(Trifluoromethyl)-1,5-dimethyl-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1,5-Dimethyl-1H-pyrazole: Lacks the difluoromethyl group, resulting in different chemical properties.
Uniqueness
The presence of the difluoromethyl group in 3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole imparts unique properties such as increased metabolic stability and lipophilicity. These characteristics make it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C6H8F2N2 |
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Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-(difluoromethyl)-1,5-dimethylpyrazole |
InChI |
InChI=1S/C6H8F2N2/c1-4-3-5(6(7)8)9-10(4)2/h3,6H,1-2H3 |
InChI Key |
WUWCATZZAGOLQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(F)F |
Origin of Product |
United States |
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